Rabeprazole sodium
Overview
Description
Rabeprazole sodium is a proton pump inhibitor used primarily to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . This compound works by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing the production of gastric acid .
Mechanism of Action
Target of Action
Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the proton pump , located at the secretory surface of the gastric parietal cells .
Mode of Action
This compound belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug that, in the acidic environment of the parietal cells, turns into its active sulphenamide form . This active form inhibits the H+/K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion. This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), acid suppression can provide symptomatic relief .
Pharmacokinetics
This compound is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The bioavailability of this compound is approximately 52% . It has a protein binding rate of 96.3% and an elimination half-life of approximately 1 hour . The pharmacokinetics of this compound indicate no apparent accumulation of the drug or its thioether metabolite with a 10-mg dose .
Result of Action
The molecular and cellular effects of this compound’s action result in the suppression of gastric acid secretion. This helps in the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. As a prodrug, it turns into its active form in the acid environment of the parietal cells . Formulation type and feeding status can affect the bioavailability and absorption of this compound .
Biochemical Analysis
Biochemical Properties
Rabeprazole Sodium is a prodrug that transforms into its active form in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion . This interaction with the H+, K+ ATPase enzyme is crucial for its function .
Cellular Effects
This compound’s primary cellular effect is the suppression of gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of the gastric parietal cell . This inhibition affects the final transport of hydrogen ions into the gastric lumen .
Molecular Mechanism
This compound works by blocking the H+/K+ ATPase in the parietal cells of the stomach . In the acid environment of these cells, this compound turns into its active sulphenamide form . It then inhibits the H+, K+ ATPase of the gastric cells, suppressing gastric acid secretion .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, some people may need to take it for a few weeks or months, while others might need to take it for longer, even many years . The medicine’s effectiveness can also vary, with some people not needing to take this compound every day and only taking it when they have symptoms .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, rats dosed at 5, 25, or 150 mg/kg/day showed pharmacologically mediated changes, including increased serum gastrin levels and stomach changes, at all dose levels .
Metabolic Pathways
This compound is extensively metabolized in the liver by cytochrome P450, specifically by the CYP2C19 and CYP3A4 isoenzymes . It undergoes degradation by stomach acid if not enteric coated . It also undergoes first-pass metabolism .
Transport and Distribution
This compound is rapidly absorbed following all doses and is concentrated in the acid environment of the parietal cells . As a weak base, it is rapidly absorbed and concentrated in the acid environment of the parietal cells .
Subcellular Localization
This compound primarily localizes in the parietal cells of the stomach . Here, it is protonated, accumulates, and is transformed to an active sulfenamide . This transformation allows it to inhibit the H+/K+ ATPase, thereby suppressing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rabeprazole sodium is synthesized through a multi-step process. One common method involves the reaction of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine in the presence of sodium hydroxide in ethanol. The reaction mixture is stirred at 50°C for three hours, followed by the addition of purified water to precipitate the product .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and validation .
Chemical Reactions Analysis
Types of Reactions
Rabeprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can form sulfone derivatives.
Reduction: Reducing agents can convert this compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.
Major Products Formed
The major products formed from these reactions include sulfone, sulfide, and substituted pyridine derivatives .
Scientific Research Applications
Rabeprazole sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Rabeprazole sodium is part of the proton pump inhibitor class of drugs, which also includes omeprazole, esomeprazole, and pantoprazole .
Similar Compounds
Omeprazole: Similar in function but has a different pharmacokinetic profile and a slightly longer half-life.
Esomeprazole: The S-isomer of omeprazole, offering improved bioavailability and a longer duration of action.
Pantoprazole: Known for its stability in acidic environments and is often used in intravenous formulations.
Uniqueness
This compound is unique due to its rapid onset of action and higher bioavailability compared to some other proton pump inhibitors . It also has a relatively short half-life, which can be advantageous in certain clinical scenarios .
Properties
IUPAC Name |
sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044205 | |
Record name | Rabeprazole sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-90-6 | |
Record name | Rabeprazole sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rabeprazole sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RABEPRAZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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